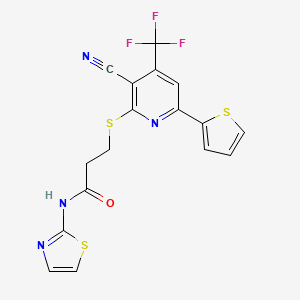

3-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

Description

3-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a heterocyclic compound featuring a pyridine core substituted with cyano (CN), thiophene, and trifluoromethyl (CF₃) groups. A thioether linkage connects the pyridine ring to a propanamide chain terminating in a thiazole moiety. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite .

Properties

IUPAC Name |

3-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4OS3/c18-17(19,20)11-8-12(13-2-1-5-26-13)23-15(10(11)9-21)27-6-3-14(25)24-16-22-4-7-28-16/h1-2,4-5,7-8H,3,6H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCGMWFLAMGITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide , a member of the thiazole and pyridine chemical family, has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit significant pharmacological properties, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C19H15F3N4OS2

- Molecular Weight : 448.484 g/mol

- CAS Number : 330645-53-9

Biological Activity Overview

Research indicates that compounds with similar structures to 3-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide demonstrate a variety of biological activities, including:

-

Anticancer Activity

- A study on thiazolidinone derivatives revealed that compounds with thiazole and pyridine moieties exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were reported as low as 0.31 µM, indicating potent activity against these cell lines .

- In particular, derivatives containing the bipyridine moiety have shown promising results in inhibiting tumor cell proliferation, suggesting that similar modifications in our compound could enhance its anticancer properties .

-

Antiviral Activity

- Compounds related to thiazolidinones have been studied for their antiviral properties. For instance, certain derivatives have demonstrated significant inhibition of reverse transcriptase, a key enzyme in viral replication . The structural features of 3-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide may contribute to similar antiviral efficacy.

- Antioxidant Properties

Anticancer Activity Case Study

A recent study evaluated a series of substituted pyridine-thiazole compounds for their cytotoxic effects against breast cancer cells (MCF-7). Among the tested compounds, several exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents. Notably, modifications that included trifluoromethyl groups enhanced activity, aligning with the structure of our compound .

Antiviral Potential

In another investigation focusing on thiazolidinone derivatives, researchers found that specific substitutions at the C-2 and N-3 positions significantly influenced antiviral activity against HIV strains in vitro. Compounds demonstrating EC50 values lower than standard treatments suggest a promising avenue for developing new antiviral therapies based on similar scaffolds .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds featuring thiophene and thiazole moieties, including the compound . The incorporation of these heterocycles has been linked to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing novel derivatives of related compounds, it was found that certain derivatives exhibited promising cytotoxic activity against breast cancer cells (MCF-7). Specifically, compounds derived from similar structural frameworks demonstrated significant cell-killing effects, suggesting that modifications to the thiophene and pyridine units can yield potent anticancer agents .

Antimicrobial Properties

Compounds containing thiophene and thiazole structures have been reported to possess broad-spectrum antimicrobial activities. This includes effectiveness against bacterial and fungal strains, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

Research indicates that derivatives of thiophene and thiazole can also exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents.

Potential Applications

The anti-inflammatory effects are often mediated through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This positions the compound as a potential candidate for treating conditions like arthritis or other inflammatory disorders .

Synthesis and Structure-Activity Relationship Studies

The synthesis of 3-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide has been explored in various studies, focusing on structure-activity relationships (SAR). Understanding how modifications to the molecular structure affect biological activity is crucial for optimizing drug candidates.

Synthetic Pathways

Research has detailed synthetic pathways that allow for the modification of the core structure to enhance potency and selectivity against specific biological targets. For example, variations in substituents on the thiophene or thiazole rings can significantly influence the compound's activity profile .

Toxicological Assessments

While exploring the therapeutic potential, it is equally important to assess the safety profile of such compounds. Preliminary toxicological studies have indicated that some derivatives may cause skin irritation or eye damage, necessitating careful evaluation during drug development .

Chemical Reactions Analysis

Thioether Formation and Alkylation

The pyridine-thioether bond is formed via nucleophilic substitution. For example, alkylation of pyridine-thiol derivatives with bromoacetate under basic conditions (e.g., KCO) in ethanol yields thioether intermediates .

Example Reaction:

Conditions: Reflux in ethanol, 2–4 hours.

Amide Coupling

The propanamide group is synthesized via coupling between a carboxylic acid derivative and thiazol-2-amine. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are typically used.

Hydrolysis of the Cyano Group

The cyano group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:

Data:

-

Acidic hydrolysis (HSO, 80°C): Converts -CN to -COOH over 12 hours .

-

Basic hydrolysis (NaOH, 60°C): Yields -CONH.

Oxidation of the Thioether Linkage

The thioether (-S-) bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO-) using HO or m-CPBA:

Conditions:

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-deficient nature.

Pyridine Ring Functionalization

The pyridine ring undergoes:

Key Reaction Data Table

Stability and Degradation

Comparison with Similar Compounds

Impact of Structural Differences

Core Heterocycle: The pyridine core in the target compound offers a simpler aromatic system compared to the fused thienopyridine in ’s compound. The latter’s extended conjugation may enhance UV absorption or binding affinity in biological targets .

In contrast, the amino group in the compound can participate in hydrogen bonding, improving solubility and target interactions.

Thiazole Modifications :

- The 4-phenyl group on the thiazole in ’s compound increases steric bulk and lipophilicity, which may affect membrane permeability. The unsubstituted thiazole in the target compound likely reduces steric hindrance, favoring interactions with flat binding pockets.

Linkage Chemistry :

- The thioether bridge in the target compound may confer greater metabolic stability compared to ether or amine linkages, though it could reduce solubility due to hydrophobicity.

Hypothetical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.